![molecular formula C10H19NO B13508604 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol is a compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound features a bicyclic ring system with a nitrogen atom, making it a significant scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods may vary, but they typically focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic ring system or the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters . Additionally, it has industrial applications in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol involves its interaction with specific molecular targets in the body. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be compared to other tropane alkaloids such as atropine, cocaine, and scopolamine. While these compounds share a similar bicyclic structure, they differ in their functional groups and biological activities. For example, atropine is used as an anticholinergic agent, while cocaine is a potent stimulant with local anesthetic properties . The unique structural features of this compound contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)4-8-5-9-2-3-10(6-8)11-9/h7-12H,2-6H2,1H3 |
InChI-Schlüssel |
KKLNAJIAZORMQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC2CCC(C1)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
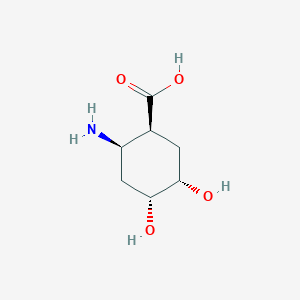

![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
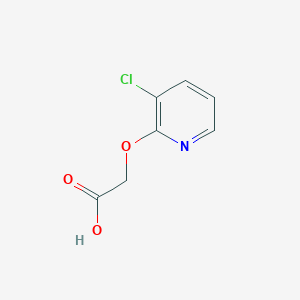

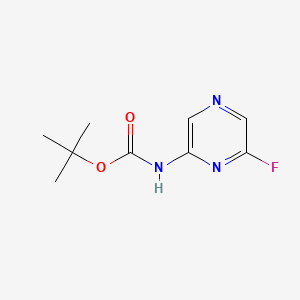
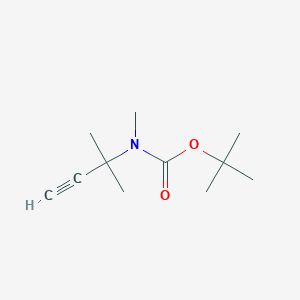
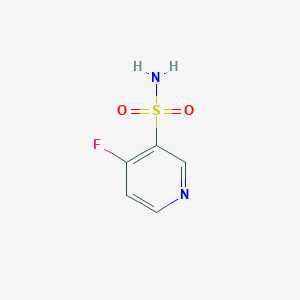

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
